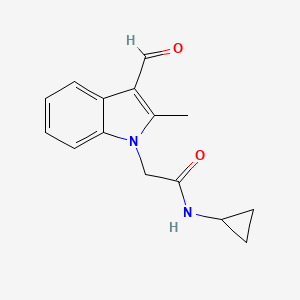
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings regarding its mechanisms, efficacy, and applications.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an indole structure, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 cells. The mechanism often involves the activation of caspases, particularly caspase-8, leading to programmed cell death .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| N-Cyclopropyl | Various | TBD | TBD |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Indole derivatives are known to interact with various bacterial and fungal strains, showing promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
The mechanisms through which this compound exerts its biological effects include:
- Caspase Activation : Inducing apoptosis via caspase pathways.
- Receptor Interaction : Binding to various receptors with high affinity, influencing multiple signaling pathways.
- Antioxidant Properties : Potentially reducing oxidative stress in cells.
Case Studies and Research Findings
A series of studies have demonstrated the efficacy of similar compounds in various biological contexts:
- Indole Derivatives in Cancer Therapy : A study highlighted the effectiveness of indole derivatives in inhibiting tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of a range of indole derivatives, establishing a correlation between structural features and antimicrobial potency .
Conclusion and Future Directions
This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to optimize efficacy.
- In vivo studies to assess therapeutic potential and safety profiles.
- Exploration of additional biological pathways influenced by this compound.
This compound's unique structure may provide insights into developing new drugs targeting specific diseases, particularly cancer and infections caused by resistant microbial strains.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGNJSDGENBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














